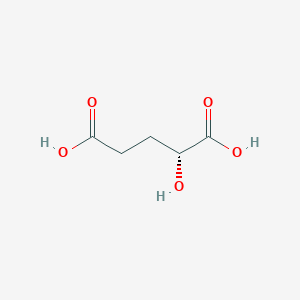

(2R)-2-hydroxypentanedioic acid

Übersicht

Beschreibung

D-α-Hydroxyglutarsäure: ist eine organische Verbindung, die zur Klasse der Alpha-Hydroxysäuren gehört. Sie ist ein Derivat der Glutarsäure und zeichnet sich durch das Vorhandensein einer Hydroxylgruppe am Alpha-Kohlenstoff aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D-α-Hydroxyglutarsäure kann durch die Einwirkung von Hydroxyacid-Oxoacid-Transhydrogenase aus 2-Ketoglutarat synthetisiert werden. Dieses Enzym katalysiert die Reduktion von 2-Ketoglutarat zu D-α-Hydroxyglutarsäure . Eine andere Methode beinhaltet die Verwendung von Isocitrat-Dehydrogenase-Mutationen, die Alpha-Ketoglutarat in D-α-Hydroxyglutarsäure umwandeln .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird D-α-Hydroxyglutarsäure durch biotechnologische Prozesse unter Verwendung gentechnisch veränderter Mikroorganismen hergestellt. Diese Mikroorganismen wurden so konzipiert, dass sie die notwendigen Enzyme, wie z. B. Hydroxyacid-Oxoacid-Transhydrogenase, überexprimieren, um die Umwandlung von 2-Ketoglutarat in D-α-Hydroxyglutarsäure zu ermöglichen .

Analyse Chemischer Reaktionen

Reaktionstypen: D-α-Hydroxyglutarsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Oxidation: Alpha-Ketoglutarat

Reduktion: Glutarsäure

Substitution: Verschiedene substituierte Glutarsäurederivate

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Organic Synthesis

(2R)-2-hydroxypentanedioic acid serves as a crucial reagent in organic synthesis. Its chiral nature allows for the preparation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound is utilized in the synthesis of α-hydroxy acids and other chiral intermediates that are pivotal in drug development .

1.2 Biodegradable Polymers

In industrial applications, this compound is employed as a precursor for producing biodegradable polymers. These materials are increasingly important in addressing environmental concerns associated with plastic waste.

Biological Applications

2.1 Metabolic Research

this compound is studied for its role in metabolic pathways, particularly in conditions such as D-2-hydroxyglutaric aciduria, a metabolic disorder characterized by the accumulation of this compound in the body. It acts as a biomarker for diagnosing metabolic disorders and provides insights into metabolic dysfunctions .

2.2 Cancer Research

The compound has garnered attention in cancer research due to its association with specific mutations in isocitrate dehydrogenase (IDH) that lead to elevated levels of (2R)-2-hydroxyglutaric acid in tumors, particularly gliomas and acute myeloid leukemia. These mutations result in the production of (2R)-hydroxyglutarate, which acts as an oncometabolite, influencing epigenetic modifications and promoting tumorigenesis .

Case Study: Gliomas

A study highlighted that patients with IDH mutations exhibited significantly elevated plasma levels of (2R)-hydroxyglutarate compared to wild-type patients. This elevation correlates with specific epigenetic changes that facilitate cancer progression .

Toxicological Insights

While (2R)-2-hydroxyglutaric acid has beneficial applications, it also poses certain health risks when accumulated at high levels. Chronic exposure can lead to neurodegenerative conditions due to its structural similarity to glutamate, stimulating NMDA receptors and causing excitotoxicity .

Health Effects

Symptoms associated with excessive levels include macrocephaly, cardiomyopathy, and cognitive impairments, highlighting the importance of monitoring this metabolite in clinical settings .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Organic synthesis | Preparation of chiral compounds for pharmaceuticals |

| Industry | Biodegradable polymers | Addresses environmental concerns related to plastic waste |

| Biology | Metabolic research | Biomarker for diagnosing metabolic disorders |

| Medicine | Cancer research | Understanding tumorigenesis related to IDH mutations |

| Toxicology | Monitoring health effects | Preventing neurodegenerative conditions associated with high metabolite levels |

Wirkmechanismus

D-α-Hydroxyglutaric Acid exerts its effects primarily through the inhibition of alpha-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA and histone demethylation . By inhibiting these enzymes, D-α-Hydroxyglutaric Acid can alter gene expression and cellular metabolism, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-α-Hydroxyglutarsäure: Ein weiteres Enantiomer der Hydroxyglutarsäure, das ebenfalls an Stoffwechselwegen beteiligt ist und ähnliche Hemmwirkungen auf Alpha-Ketoglutarat-abhängige Enzyme hat.

Alpha-Ketoglutarat: Ein wichtiges Zwischenprodukt im Citratzyklus, das durch enzymatische Reaktionen in D-α-Hydroxyglutarsäure umgewandelt werden kann.

Einzigartigkeit: D-α-Hydroxyglutarsäure ist einzigartig aufgrund seiner spezifischen Hemmwirkungen auf Alpha-Ketoglutarat-abhängige Dioxygenasen und seiner Rolle bei bestimmten Stoffwechselstörungen und Krebsarten. Seine Fähigkeit, die Genexpression und den Zellstoffwechsel zu modulieren, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Biologische Aktivität

(2R)-2-hydroxypentanedioic acid, also known as D-α-hydroxyglutaric acid or (R)-2-hydroxyglutarate, is a significant compound in metabolic pathways and has garnered attention due to its biological activities. This article explores its biological properties, mechanisms of action, and implications in health and disease, particularly focusing on its role as an oncometabolite.

- Chemical Name: this compound

- Molecular Formula: CHO

- Molecular Weight: 176.11 g/mol

This compound is primarily recognized for its role as an oncometabolite , particularly in cancers associated with mutations in isocitrate dehydrogenase (IDH1 and IDH2). It acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include histone demethylases and members of the ten-eleven translocation (TET) family. This inhibition leads to significant alterations in gene expression and epigenetic modifications, promoting tumorigenesis through:

- Inhibition of KDMs: It inhibits various lysine demethylases, leading to the accumulation of methylated histones and altered transcriptional profiles .

- Activation of NF-κB Pathway: It activates the NF-κB signaling pathway, which is crucial for cell survival and proliferation .

- Increased Reactive Oxygen Species (ROS): The compound has been shown to elevate ROS levels, contributing to oxidative stress and cellular damage .

1. Oncogenic Properties

This compound's role as an oncometabolite is underscored by its association with several malignancies. Elevated levels are found in gliomas with IDH mutations, where it contributes to the malignant transformation of cells by altering metabolic pathways and promoting genetic instability .

2. Neurological Implications

The accumulation of this compound is linked to neurometabolic disorders such as D-2-hydroxyglutaric aciduria. Symptoms include macrocephaly, seizures, and cognitive impairments due to its neurotoxic effects. This condition arises from deficiencies in the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), leading to toxic accumulation .

3. Potential Therapeutic Applications

Research indicates that targeting pathways affected by this compound may offer therapeutic avenues for treating IDH-mutant cancers. Inhibitors that can modulate its effects on α-ketoglutarate-dependent enzymes are under investigation .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Oncometabolite | Inhibits α-ketoglutarate-dependent dioxygenases | Tumor growth promotion |

| NF-κB Activation | Activates NF-κB signaling pathway | Cell survival and proliferation |

| ROS Production | Increases oxidative stress | Cellular damage and apoptosis |

| Neurological Toxicity | Accumulates in neurometabolic disorders | Cognitive impairments and seizures |

Case Studies

Case Study 1: D-2-Hydroxyglutaric Aciduria

A study involving three female patients revealed variable phenotypes associated with elevated levels of this compound. Symptoms included mental retardation and seizures, highlighting the compound's neurotoxic potential .

Case Study 2: Glioma Patients

In glioma patients with IDH mutations, elevated levels of this compound were correlated with poor prognosis. The compound's ability to inhibit KDMs was linked to increased tumor aggressiveness and resistance to therapy .

Research Findings

Recent studies have focused on the dual role of this compound as both a biomarker for certain cancers and a target for therapeutic interventions. Its inhibition of critical metabolic pathways positions it as a significant player in cancer biology, necessitating further exploration into its mechanisms and potential applications in clinical settings.

Eigenschaften

IUPAC Name |

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.